molecular formula C8H9N3 B2562032 N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine CAS No. 1340489-32-8

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine

Cat. No. B2562032
CAS RN: 1340489-32-8
M. Wt: 147.181
InChI Key: JGWFXPWLZWUKOE-UHFFFAOYSA-N
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Description

“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” is a chemical compound that has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .


Synthesis Analysis

The synthesis of compounds similar to “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Molecular Structure Analysis

The molecular structure of “N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” can be represented by the InChI code: 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 .


Chemical Reactions Analysis

“N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine” has been used in the synthesis of various complexes . It has been used as a clickable ligand for immobilisation on a solid support .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole Derivatives Synthesis : A study by Titi et al. (2020) describes the synthesis and characterization of pyrazole derivatives, highlighting the structural identification through various spectroscopic methods and the biological activity against breast cancer and microbes. This research demonstrates the importance of pyrazole derivatives, which could be related to the chemical class of N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, in the development of pharmacophores with antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

  • Multicomponent Domino Reactions : Prasanna et al. (2013) explored the assembly of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed reactions in aqueous media. This showcases the versatility of pyrazole-based compounds in synthesizing complex molecular structures, potentially including N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, through environmentally friendly methods (Prasanna et al., 2013).

Chemical Properties and Applications

  • Discovery of Novel Inhibitors : Murphy et al. (2011) identified analogues with substitutions at the pyrazine ring as potent and selective inhibitors of PDK1, illustrating the potential of pyrazine derivatives in the development of anticancer agents. This research could provide insight into the structural modification strategies for enhancing the biological activity of compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine (Murphy et al., 2011).

  • Nonlinear Optical Properties : Ahmad et al. (2021) discussed the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties through DFT calculations. This highlights the potential application of pyrazine derivatives in materials science, specifically in the development of new materials with desirable optical properties (Ahmad et al., 2021).

Mechanistic Insights and Reaction Pathways

  • Multicomponent Pyrazole Synthesis : Pearce et al. (2020) reported on the synthesis of multisubstituted pyrazoles via oxidative coupling, avoiding hazardous reagents. This method's efficiency and safety are crucial for synthesizing compounds like N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine, underlining the importance of innovative synthetic pathways in chemical research (Pearce et al., 2020).

properties

IUPAC Name

N-(pyrazin-2-ylmethyl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-3-9-6-8-7-10-4-5-11-8/h1,4-5,7,9H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFXPWLZWUKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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